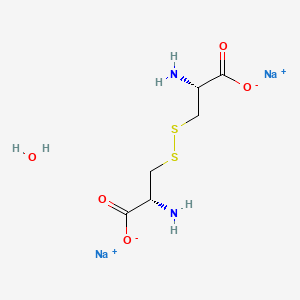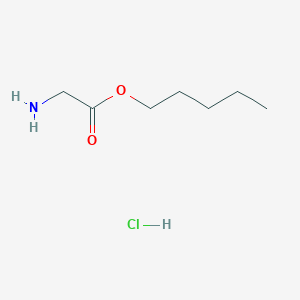
L-Cystine disodium salt monohydrate
Descripción general
Descripción
L-Cystine Disodium Salt Monohydrate, also known as Cystine Sodium, is an amino acid and organosulfur compound. It is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond .
Synthesis Analysis
L-Cystine is formed by the oxidation of two cysteine molecules that covalently link by a disulfide bond . In a study, thiol molecules like Cys-containing dipeptides were derivatized using monobromobimane (a thiol-specific alkylating reagent) and detected as S-bimanyl derivatives by liquid chromatography coupled to tandem mass spectrometry (LC–MS/MS) .Molecular Structure Analysis
The molecular formula of L-Cystine disodium salt monohydrate is C₆H₁₀N₂Na₂O₄S₂·H₂O . Its molecular weight is 302.27 g/mol . The InChI key is TVPDKJXPEMKMDM-BLZBDRIDSA-L .Physical And Chemical Properties Analysis
L-Cystine disodium salt monohydrate appears as a white to yellow powder . It has a molecular weight of 302.28 . It should be stored at room temperature .Aplicaciones Científicas De Investigación
- L-Cystine disodium salt monohydrate is a precursor for glutathione, a powerful antioxidant. Glutathione plays a crucial role in protecting cells from oxidative stress and maintaining cellular health. Researchers study its impact on aging, neurodegenerative diseases, and cancer prevention .
- L-Cystine is an essential component of keratin, the protein found in hair, skin, and nails. Studies explore its role in promoting hair growth, preventing hair loss, and enhancing skin elasticity. Topical formulations containing L-Cystine may improve hair and skin quality .
- L-Cystine can form complexes with heavy metals, aiding in their removal from the body. Researchers investigate its potential as a chelating agent for toxic metals like lead, mercury, and cadmium. This application is relevant in environmental health and toxicology .
- Cystinuria is a genetic disorder characterized by excessive cystine excretion in urine, leading to kidney stones. L-Cystine disodium salt monohydrate is used to manage cystinuria by reducing cystine levels in the urine. It helps prevent stone formation .
- L-Cystine is commonly used in protein crystallization experiments. Its ability to form disulfide bonds between protein molecules contributes to stabilizing protein structures. Researchers use it to study protein folding, function, and drug interactions .
- L-Cystine disodium salt monohydrate is an approved food additive (E920). It enhances flavors, acts as a dough conditioner, and improves the texture of baked goods. Researchers explore its applications in food science and culinary arts .
Antioxidant and Cellular Health
Hair and Skin Health
Metal Chelation and Heavy Metal Detoxification
Cystinuria Treatment
Protein Crystallization and Structural Biology
Food and Flavor Enhancers
Mecanismo De Acción
Target of Action
L-Cystine disodium salt monohydrate primarily targets the cellular environment . It plays a crucial role in maintaining the redox potential of the cellular environment, which is essential for the proper folding and stability of proteins .
Mode of Action
The compound functions as a reducing agent in various biochemical and molecular biology experiments . It interacts with its targets by maintaining the redox potential of the cellular environment, which is necessary for the proper folding and stability of proteins .
Biochemical Pathways
L-Cystine disodium salt monohydrate affects the redox homeostasis within the cell . It is the rate-limiting substrate in the biosynthesis of glutathione, the main mediator of intracellular redox homeostasis . This helps to reduce oxidative stress, thus playing a critical role in achieving the best bioprocess performance during the cultivation of cells in serum-free, chemically defined conditions .
Pharmacokinetics
It’s known that the solubility of l-cystine is low and can precipitate at concentrations higher than 1 mm . The high reactivity of the free thiol group of L-Cystine can also promote a number of radical reactions that result in toxic and growth-inhibitory chemical species .
Result of Action
The primary result of the action of L-Cystine disodium salt monohydrate is the maintenance of the redox potential of the cellular environment . This is crucial for the proper folding and stability of proteins, thereby promoting cell health and function .
Action Environment
The action of L-Cystine disodium salt monohydrate can be influenced by environmental factors. For instance, its rapid oxidation to L-Cystine is catalyzed by the presence of trace elements such as copper and iron, which are typically present in cell culture media . Additionally, separate alkaline feeds have traditionally been used to overcome the solubility limitations of L-Cystine . This approach can introduce higher salt concentrations and risk ph spikes, potentially affecting the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
The solubility of L-Cystine at neutral pH is a challenge in cell culture media formulations . To overcome this, Evonik has developed a portfolio of chemically defined and highly pure peptides that enable more concentrated and stable media formulations and more efficient cell culture processes .
Relevant Papers There are several papers that provide more information about L-Cystine disodium salt monohydrate. For instance, a paper titled “Effects of the Usage of l-Cysteine (l-Cys) on Human Health” discusses the use of the amino acid L-Cysteine (L-Cys) through diet, nutritional supplements, or drugs to improve human health or treat certain diseases . Another paper titled “How to boost the solubility and performance of L-Cystine” discusses the challenges of L-Cystine supply in cell culture and how the product cQrex® KC can help to address this challenge .
Propiedades
IUPAC Name |
disodium;(2R)-2-amino-3-[[(2R)-2-amino-2-carboxylatoethyl]disulfanyl]propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2/t3-,4-;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDKJXPEMKMDM-BLZBDRIDSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)SSC[C@@H](C(=O)[O-])N.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Na2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Cystine disodium salt monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]](/img/structure/B3182724.png)


![(E)-1-[3,4-Bis(difluoromethoxy)phenyl]-N-(cyclobutyloxy)methanimine](/img/structure/B3182741.png)
![6-Ethyl-3-[(2,2,2-trifluoroethoxy)amino]-2H-indol-2-one](/img/structure/B3182748.png)


![Methyl 2-ethoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B3182778.png)





